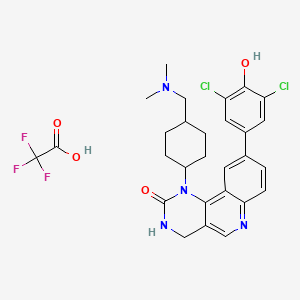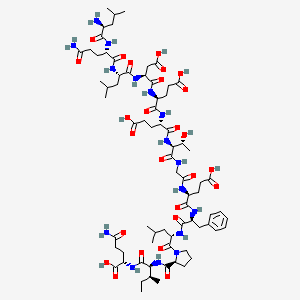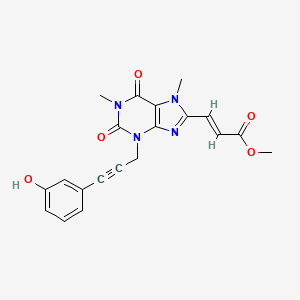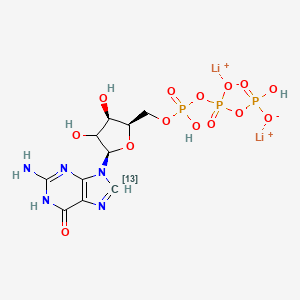
Gpx4-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gpx4-IN-4 is a novel compound known for its ability to activate the enzyme glutathione peroxidase 4. Glutathione peroxidase 4 is a selenium-dependent enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gpx4-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s activity and specificity.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to maximize the yield.
Catalysts and Reagents: Using appropriate catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Gpx4-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its biological activity.
Reduction: Reduction reactions are essential for regenerating the active form of the compound.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used as oxidizing agents.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Solvents: Organic solvents such as dichloromethane and ethanol are frequently used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct biological activities.
Aplicaciones Científicas De Investigación
Gpx4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activity of glutathione peroxidase 4 and its role in oxidative stress.
Biology: Investigated for its potential to modulate cellular redox states and protect cells from oxidative damage.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, where it can induce cell death through ferroptosis.
Mecanismo De Acción
Gpx4-IN-4 exerts its effects by activating glutathione peroxidase 4, which in turn reduces lipid hydroperoxides to their corresponding alcohols. This reduction process prevents the accumulation of harmful lipid peroxides, thereby protecting cells from oxidative damage. The molecular targets include lipid hydroperoxides and the pathways involved are primarily related to redox regulation and ferroptosis.
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: A kinase inhibitor that also targets oxidative stress pathways.
Glutamate: An amino acid that plays a role in redox balance.
Sulfasalazine: An anti-inflammatory drug that can modulate oxidative stress.
Uniqueness of Gpx4-IN-4
This compound is unique in its specific activation of glutathione peroxidase 4, making it a valuable tool for studying the enzyme’s role in various biological processes. Unlike other compounds, this compound directly targets the enzyme, providing a more precise mechanism of action.
Propiedades
Fórmula molecular |
C22H21ClN2O5S |
|---|---|
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methylsulfonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H21ClN2O5S/c1-30-22(27)18-11-16-15-5-3-4-6-17(15)24-20(16)21(25(18)19(26)12-23)13-7-9-14(10-8-13)31(2,28)29/h3-10,18,21,24H,11-12H2,1-2H3/t18-,21+/m1/s1 |
Clave InChI |
GONRCSSWFFDKDJ-NQIIRXRSSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)S(=O)(=O)C)NC4=CC=CC=C24 |
SMILES canónico |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)S(=O)(=O)C)NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


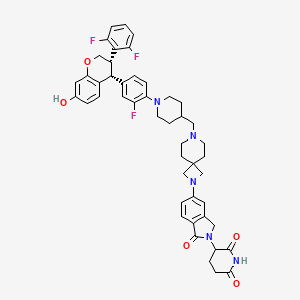
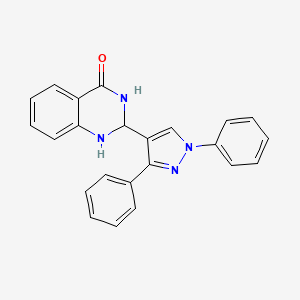
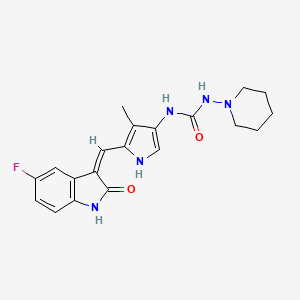
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
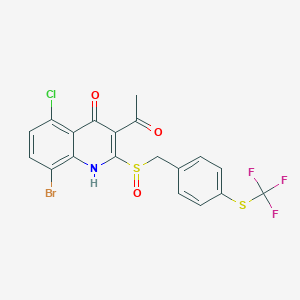
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
